molecular formula C11H7Cl2FN2 B1475403 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine CAS No. 1546083-42-4

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine

Cat. No. B1475403
CAS RN: 1546083-42-4
M. Wt: 257.09 g/mol
InChI Key: HTSYLSNTRHUQES-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine, commonly referred to as 4C6F2MP, is a synthetic compound that has been studied for its various applications in scientific research. It has been used in the synthesis of various molecules, as well as in the study of biochemical and physiological effects on living organisms.

Scientific Research Applications

Synthesis and Reactivity

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine serves as an important intermediate in the synthesis of various chemical compounds. Its reactivity, especially in the presence of other reagents, facilitates the formation of complex molecules. For instance, in the study of pyrimidine reactions, derivatives of fluoropyrimidines were synthesized, showing the compound's role in producing fluorinated organic molecules, which are crucial in pharmaceuticals and agrochemicals (Brown & Waring, 1974). Furthermore, the compound's interactions with peroxides reveal its potential in creating radical-type rearrangements, leading to novel pyrimidine derivatives with unique properties (Kropf & Ball, 1976).

Chemical Modification and Functionalization

The ability to chemically modify 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine has been explored for the development of advanced materials and pharmaceuticals. For example, the halogen/halogen displacement reactions in pyridines and other heterocycles, involving similar compounds, demonstrate the potential for selective functionalization, which is essential for designing specific molecular architectures (Schlosser & Cottet, 2002). This selective functionalization is key to synthesizing molecules with desired properties for use in drug development and materials science.

Role in Medicinal Chemistry

The compound's utility in medicinal chemistry is highlighted by its role as an intermediate in the synthesis of compounds with potential biological activities. Research into fluorinated pyrimidine derivatives, for instance, showcases the synthesis of molecules that might possess fungicidal activities, indicating the compound's relevance in the development of new agrochemicals (Popova et al., 1999). Additionally, the synthesis of chloro, fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines from similar compounds opens avenues for creating molecules with a wide range of biological activities (Kapadia et al., 2007).

Contributions to Drug Development

The synthesis of dasatinib, a potent antitumor agent, exemplifies the compound's significant contributions to drug development. By serving as a key intermediate in the synthesis process, 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine plays a critical role in the production of dasatinib, showcasing its importance in the pharmaceutical industry (Jia-liang et al., 2009).

properties

IUPAC Name

4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSYLSNTRHUQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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